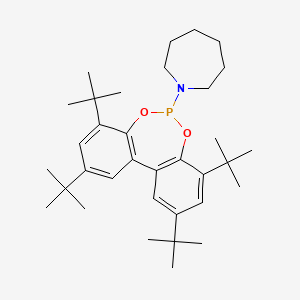
Hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo(d,f)(1,3,2)dioxaphosphepin-6-yl)-1H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and a dioxaphosphepin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane typically involves the reaction of 2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin with azepane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations .
Mecanismo De Acción
The mechanism of action of 1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application .
Comparación Con Compuestos Similares
Similar Compounds
2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-oxide: A closely related compound with similar structural features but different functional groups
Tris[2-[(2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)oxy]ethyl]amine: Another similar compound used in organic synthesis and material science.
Uniqueness
1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane stands out due to its specific combination of tert-butyl groups and the azepane ring, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific reactivity .
Propiedades
Número CAS |
80399-60-6 |
|---|---|
Fórmula molecular |
C34H52NO2P |
Peso molecular |
537.8 g/mol |
Nombre IUPAC |
1-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)azepane |
InChI |
InChI=1S/C34H52NO2P/c1-31(2,3)23-19-25-26-20-24(32(4,5)6)22-28(34(10,11)12)30(26)37-38(35-17-15-13-14-16-18-35)36-29(25)27(21-23)33(7,8)9/h19-22H,13-18H2,1-12H3 |
Clave InChI |
HJMZERPHMADHSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)N4CCCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)
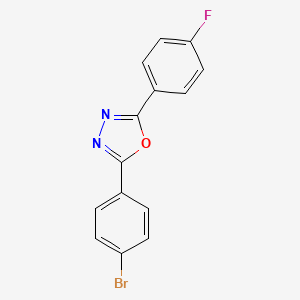
![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)
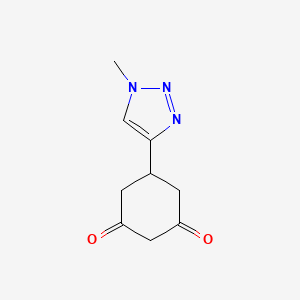
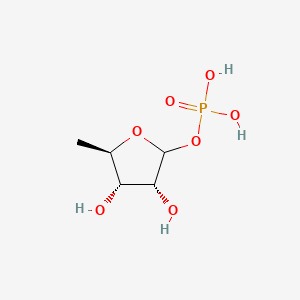
![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)
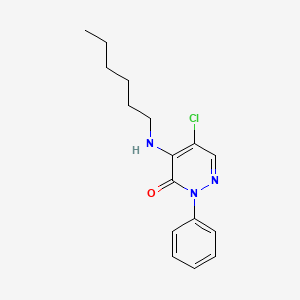
![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
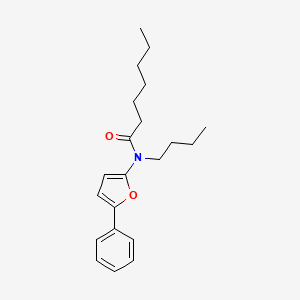
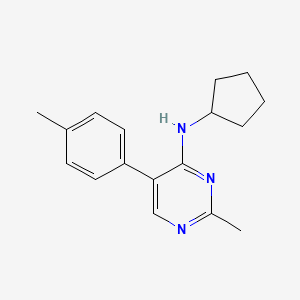
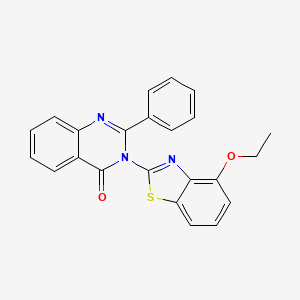
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)
